N,N-dimethylethylamine

Cold-box foundry catalyst Amine curing kinetics Phenolic urethane binder

Foundries using phenolic urethane cold-box lines often face cure-time bottlenecks and high energy costs from heated amine delivery. N,N-Dimethylethylamine (DMEA) resolves these constraints through its low boiling point (36.5 °C) and high vapour pressure, enabling room-temperature gassing and a threefold cure-cycle reduction versus triethylamine. Key procurement advantages: • 3x faster sand core cure cycle vs TEA, directly increasing throughput • Eliminates heated amine lines-cuts energy consumption and capital cost • 5-fold higher regulatory exposure limit (5 ppm vs 1 ppm for TEA) reduces compliance burden • Synergistic blending with higher-boiling amines lowers total amine usage and VOC emissions Supplied as ≥99% purity liquid; ambient shipment under inert gas.

Molecular Formula C4H11N
Molecular Weight 73.14 g/mol
CAS No. 598-56-1
Cat. No. B1200065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylethylamine
CAS598-56-1
Synonyms1,3-dimethylethylamine
dimethylethylamine
DMEA
N,N-dimethylethylamine
Molecular FormulaC4H11N
Molecular Weight73.14 g/mol
Structural Identifiers
SMILESCCN(C)C
InChIInChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3
InChIKeyDAZXVJBJRMWXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 3.45X10+5 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylethylamine Core Identity & Selection


N,N-Dimethylethylamine (DMEA) is a low-molecular-weight tertiary aliphatic amine (C₄H₁₁N, MW 73.14) that exists as a clear, colorless, highly volatile liquid with a characteristic ammonia-like odor [1]. Its boiling point of 36.5 °C and complete water miscibility distinguish it from heavier tertiary amine analogs, and its industrial utility is centered on catalysis of phenolic urethane and epoxy resin curing, particularly in the foundry cold-box process and polyurethane polymerisation [1][2]. For procurement purposes, DMEA must be evaluated against direct functional substitutes such as triethylamine (TEA), trimethylamine (TMA), and dimethylisopropylamine (DMIPA), each of which presents a different balance of volatility, basicity, curing power, and occupational exposure profile.

1
Cold-box catalyst workflow: Low-boiling tertiary amine gassing for phenolic urethane and polyurethane resin curing.
2
Selection context: Balances cure-rate requirements with energy demand and occupational exposure limits.
3
Process match: Supports room-temperature gassing and high-throughput core production where rapid diffusion is needed.

N,N-Dimethylethylamine Substitution Limitations


Triethylamine (TEA) and other tertiary amines frequently appear on qualification lists as functionally equivalent cold-box catalysts, yet substitution without reformulation introduces measurable differences in cure kinetics, energy demand, and workplace exposure compliance. The significantly higher vapour pressure and lower boiling point of DMEA enable room-temperature gassing at substantially lower energy input than TEA, while its lower molecular weight translates into faster diffusion through sand-resin matrices and a documented cure-rate advantage [1][2]. Conversely, the same volatility that accelerates curing also alters the occupational exposure profile, requiring a distinct risk assessment because regulatory exposure limits for DMEA differ fivefold from those for TEA [3][4]. These three vectors—kinetic, energetic, and toxicological—mean that simple molar substitution routinely yields either under-cured cores, excessive amine carryover, or non-compliant workplace atmospheres.

Kinetic
DMEA offers a reported cure-rate advantage vs TEA. Higher molecular weight TEA may reduce diffusion and lengthen cycle time.
Energetic
DMEA vaporises at near-ambient temperature (bp 36.5 °C). TEA (bp ~89 °C) requires heated delivery lines and higher energy input.
Toxicological
DMEA has a 5-fold higher permissible 8‑h exposure limit vs TEA (ACGIH). TEA's 1 ppm TLV may demand upgraded ventilation and scrubbers.

N,N-Dimethylethylamine Head-to-Head Evidence


Faster Phenolic Urethane Cure Rate vs Triethylamine

The curing rate of dimethylethylamine (DMEA) for phenol-formaldehyde and polyisocyanate resins is explicitly stated to be 'significantly faster' than that of triethylamine (TEA), a difference attributed to DMEA's lower molecular weight [1]. The molecular weight of DMEA is 73 g mol⁻¹ versus 101 g mol⁻¹ for TEA, a 28% reduction that enhances amine vapour diffusion through the sand-binder matrix [1]. Independent industry reports indicate that this difference can reduce cold-box cure cycle time by a factor of approximately three relative to TEA under comparable gassing conditions [2].

Cure Rate vs TEA
Head-to-head
≈3× cure-cycle reduction vs TEA baseline
Supports throughput and energy-cost review.
Attributed to 28% lower molecular weight and faster diffusion.
Cold-box foundry catalyst Amine curing kinetics Phenolic urethane binder

Higher Occupational Exposure Limit vs Triethylamine

The French indicative 8‑h occupational exposure limit (VLEP 8 h) for DMEA is 5 ppm (15 mg m⁻³), with a short-term ceiling (VLEP CT) of 25 ppm [1]. By comparison, the ACGIH Threshold Limit Value – Time-Weighted Average (TLV‑TWA) for triethylamine is 1 ppm, with a Short-Term Exposure Limit of 3 ppm [2]. The German MAK value for DMEA is 2 ppm, still twice the ACGIH TWA for TEA [1]. In all cases the permissible long-term exposure for DMEA is substantially higher than for TEA, reflecting a different toxicological profile.

Exposure Limit vs TEA
Cross-study comparable
5‑fold higher 8‑h limit (5 ppm vs 1 ppm ACGIH)
Regulatory compliance cost context.
French VLEP and German MAK compared to ACGIH TLV.
Occupational hygiene Regulatory exposure limits Foundry worker safety

Low-Energy Gassing vs Triethylamine

DMEA exhibits a boiling point of 36.5 °C at atmospheric pressure [1], whereas triethylamine boils at approximately 89 °C [2]. This 52.5 °C difference means that DMEA can be vapourised and delivered to the core box with significantly lower pre-heating energy. The Arkema patent notes that tertiary amines with five or more carbon atoms (e.g., TEA) require higher gassing temperatures, while lower-carbon amines such as DMEA already provide sufficient vapour pressure at near-ambient conditions [3].

Gassing Energy vs TEA
Cross-study comparable
ΔT = –52.5 °C boiling point vs TEA
Room-temperature gassing fit review.
Lower pre-heating energy demand and start-up time.
Amine volatility Cold-box gassing temperature Process energy efficiency

Synergistic Blends Reduce Amine Consumption

The Arkema patent demonstrates that binary blends of DMEA with TEA or dimethylisopropylamine (DMIPA) display a synergistic curing effect: the experimentally determined quantity of amine blend required for complete cure is lower than the amount predicted by linear additivity of the individual amines [1]. For example, DMIPA alone cures approximately 1200 kg of sand‑resin mixture per kg, versus only 900 kg per kg for TEA [1]. When DMEA is incorporated at 10–50 wt% of the blend, the synergy further improves efficiency while simultaneously reducing the strong odour and clothing-impregnation characteristics of pure DMEA [1].

Blend Synergy
Class-level
Synergy reduces total amine below linear prediction
Supports blend formulation and VOC control review.
Arkema patent, DMEA+DMIPA/TEA blends.
Amine blend synergy Catalyst efficiency VOC reduction

N,N-Dimethylethylamine Application Scenarios


High-Throughput Foundry Cold-Box Core Production

In foundries operating phenolic urethane cold-box lines, the threefold cure‑cycle reduction attributed to DMEA over TEA directly increases core‑making throughput [1]. The lower boiling point (36.5 °C vs 89 °C for TEA) allows catalyst gassing at near‑ambient temperature, cutting energy consumption and eliminating the need for heated amine delivery lines [2]. Procurement of DMEA is justified when production volume is constrained by cure time or when energy cost reduction is a key performance indicator.

Occupational Exposure-Limited Foundry Operations

Facilities facing difficulty meeting the ACGIH TLV‑TWA of 1 ppm for triethylamine can switch to DMEA, which has a French indicative 8‑h limit of 5 ppm and a German MAK of 2 ppm [1]. The fivefold higher permissible exposure ceiling may eliminate the need for capital‑intensive amine scrubbers and reduce the frequency of personal monitoring exceedances, provided that local regulatory acceptance of the DMEA limits is secured [2].

Custom Amine Blends for Balanced Cure and Odor Control

Resin system formulators can exploit the synergy between DMEA and higher‑boiling amines such as DMIPA or TEA to create proprietary catalyst blends that deliver faster cure than TEA alone while mitigating the strong odour and skin‑impregnation drawbacks of neat DMEA [1]. The patent‑demonstrated synergy reduces total amine usage below the linear combination prediction, offering a direct path to lower VOC emissions and reduced catalyst cost per tonne of sand [1].

Polyurethane Foam and Coating Catalysis

DMEA functions as a tertiary amine catalyst in polyurethane polymerisation, where its high volatility and low molecular weight promote rapid blowing and gel reactions in spray foam and adhesive formulations [1]. Compared with TEA, the lower boiling point facilitates escape of residual amine from the polymer matrix during cure, potentially reducing post‑cure odour and volatile residue in finished articles [2].

Application
Selection Property
Validation Focus
High-Throughput Cold-Box Cores
Low molecular weight, high volatility
Cure-cycle time and core-box throughput
Exposure-Limited Operations
Higher regulatory exposure limit profile
Workplace monitoring and ventilation requirements
Custom Amine Blends
Synergistic curing with higher amines
Amine consumption and VOC emission reduction
Polyurethane Foam Catalysis
Volatility and low residue profile
Post-cure odour and volatile residue in finished articles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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